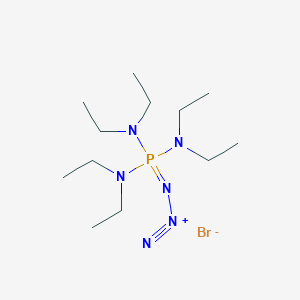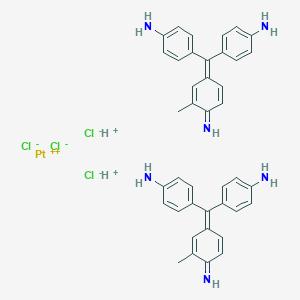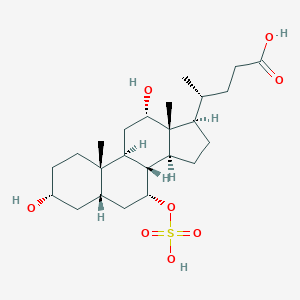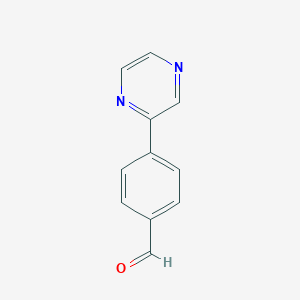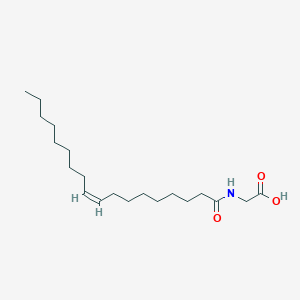
N-oleoylglycine
Descripción general
Descripción
N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome) . It is enzymatically produced in mammals . It is also known as N-(1-Oxo-9-octadecenyl)-(Z)-glycine .
Molecular Structure Analysis
The molecular formula of N-oleoylglycine is C20H37NO3 . Its molecular weight is 339.51 .
Physical And Chemical Properties Analysis
N-Oleoylglycine is a solid substance . It is stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Neuroprotection in Parkinson’s Disease
- Scientific Field : Neurology, specifically neurodegenerative disorders like Parkinson’s Disease .
- Summary of Application : OlGly has been found to have protective effects against 1-methyl-4-phenyl-pyridinium (MPP+)-induced neurotoxicity, which is a model for Parkinson’s Disease .
- Methods of Application : In an in vitro model, the neuroblastoma cell line SH-SY5Y was treated with MPP+, mimicking some cellular aspects of a Parkinson’s Disease-like phenotype. OlGly was applied as both a treatment (1 hour) and pre-treatment (4 hours) in the presence or absence of the PPARα antagonist, GW6471 .
- Results : OlGly was found to protect against neuronal damage induced by 24-hour MPP+ exposure through PPARα. It also reduced increased IL-1β induced by MPP+ in differentiated cells .
Obesity Prevention and Control
- Scientific Field : Nutrition and Obesity Research .
- Summary of Application : OlGly, along with N-oleoylalanine (OlAla), has been found to reduce the rewarding properties of highly palatable food, dopamine neuron firing in the ventral tegmental area, and the obesogenic effect of a high-fat diet rich in lard .
- Methods of Application : OlGly and OlAla were administered to mice on a high-fat diet. The effects were compared between an isocaloric olive oil high-fat diet (HFD-O) and a high-fat diet rich in lard (HFD-L) .
- Results : The HFD-O reduced body weight gain compared to the HFD-L, an effect reversed by PPAR antagonism. OlGly or OlAla treatment of HFD-L mice resulted in gut microbiota taxonomic changes partly similar to those induced by HFD-O .
Mild Traumatic Brain Injury Treatment
- Scientific Field : Neurology, specifically traumatic brain injury .
- Summary of Application : OlGly has been found to have protective effects in a mouse model of mild traumatic brain injury .
- Results : The study found that OlGly exerted its effects through the modulation of the endocannabinoidome (eCBome), suggesting that it could be a promising therapeutic agent for the treatment of mild traumatic brain injury .
Reduction of Locomotion and Hypothermia
- Scientific Field : Physiology .
- Summary of Application : OlGly has been found to be as efficient as oleamide in reducing locomotion and hypothermia .
- Results : The study found that OlGly is equally efficient as oleamide in reducing locomotion and hypothermia .
Substrate for Peptidylglycine α-Amidating Enzyme
- Scientific Field : Biochemistry .
- Summary of Application : OlGly is enzymatically produced in mammals and serves as a substrate for peptidylglycine α-amidating enzyme .
- Results : The study found that OlGly is equally efficient as oleamide in reducing locomotion and hypothermia .
Modulation of the Endocannabinoidome
- Scientific Field : Neurology .
- Summary of Application : OlGly is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome), which has recently gained increasing attention from the scientific community for its protective effects in a mouse model of mild traumatic brain injury .
- Results : The study found that OlGly exerted its effects through the modulation of the endocannabinoidome (eCBome), suggesting that it could be a promising therapeutic agent for the treatment of mild traumatic brain injury .
Safety And Hazards
Propiedades
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXACZRFJDURI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317121 | |
| Record name | N-Oleoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oleoyl glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-oleoylglycine | |
CAS RN |
2601-90-3 | |
| Record name | N-Oleoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Oleoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleoyl glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



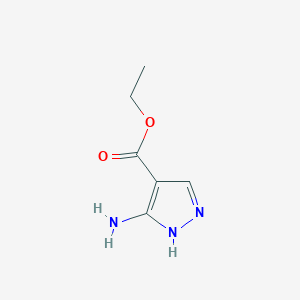



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
